2-(2,6-Dioxopiperidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol It is characterized by the presence of a piperidine ring with two keto groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom of the piperidine ring
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
This compound interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities can lead to the inhibition of the enzyme’s function, which is beneficial in the context of diseases where IDO1 is overactive .
Biochemical Pathways
It is known that the compound plays a role in theprotein degradation pathway . Specifically, it is involved in the process of targeted protein degradation technology (PROTAC), which can degrade the target protein through the protein degradation pathway in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of IDO1 activities . This can lead to a decrease in the enzyme’s function, which can be beneficial in the treatment of diseases where IDO1 is overactive . Additionally, the compound’s involvement in the protein degradation pathway can lead to the degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of piperidine-2,6-dione as a starting material, which is reacted with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
2-(2,6-Dioxopiperidin-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylpiperidin-1-yl)acetic acid: This compound has similar structural features but with methyl groups at positions 2 and 6 instead of keto groups.
2-(2,6-Dioxopiperidin-3-yl)acetic acid: Similar to 2-(2,6-Dioxopiperidin-1-yl)acetic acid but with the acetic acid moiety attached at position 3 of the piperidine ring.
Uniqueness
This compound is unique due to the presence of keto groups at positions 2 and 6, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSJKTIGAIAJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.